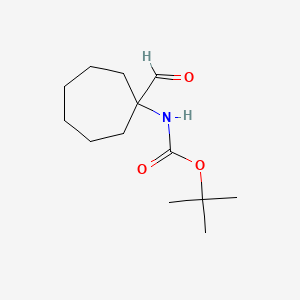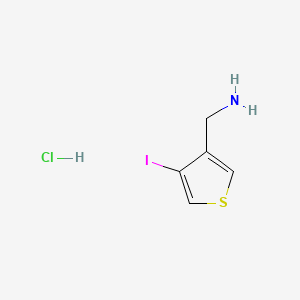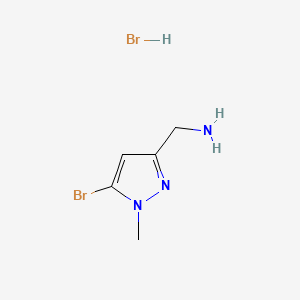![molecular formula C15H23ClN2O3 B6606692 benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride CAS No. 2839144-14-6](/img/structure/B6606692.png)
benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride is a chemical compound with the molecular formula C15H23ClN2O3 and a molecular weight of 314.8077 . This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride involves several steps. One common method includes the preparation of a diastereoisomer salt, refining the salt to obtain a pure diastereoisomer, and then adding concentrated hydrochloric acid to obtain the final product . The reaction conditions typically involve controlled temperatures and specific reagents to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
科学的研究の応用
Benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride has several scientific research applications, including:
Biology: Studied for its potential interactions with biological molecules and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its unique chemical properties are leveraged for specific applications.
作用機序
The mechanism of action of benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
類似化合物との比較
Similar Compounds
1-Benzyl-4-hydroxypiperidine: A related compound with similar structural features and applications.
1-Methyl-4-(methylamino)piperidine: Another similar compound used in various chemical and biological studies.
Uniqueness
Benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups allows for diverse chemical transformations and applications, making it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
benzyl 4-hydroxy-4-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-16-12-15(19)7-9-17(10-8-15)14(18)20-11-13-5-3-2-4-6-13;/h2-6,16,19H,7-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHDUDRIXPNLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(but-3-en-1-yl)-2,2,2-trifluoro-N-[1-(1-methyl-1H-pyrazol-4-yl)ethenyl]acetamide](/img/structure/B6606614.png)
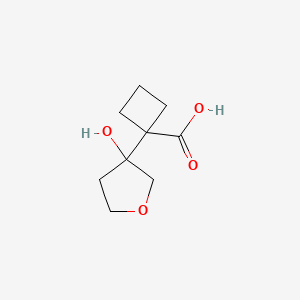
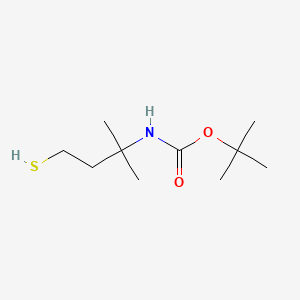
![methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate](/img/structure/B6606638.png)
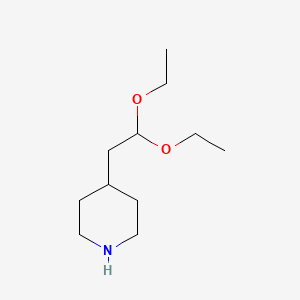
![tert-butyl N-{1,2-diazaspiro[2.3]hex-1-en-5-yl}carbamate](/img/structure/B6606654.png)
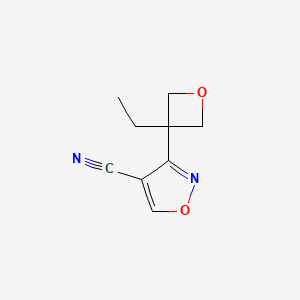
![3-benzyl-6-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6606664.png)
![3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6606680.png)
![3-benzyl-8-phenyl-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B6606686.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopentanesulfonamide](/img/structure/B6606689.png)
